Spiroalmotriptan

Description

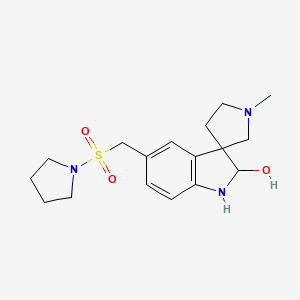

Structure

3D Structure

Properties

CAS No. |

1309457-18-8 |

|---|---|

Molecular Formula |

C17H25N3O3S |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

1'-methyl-5-(pyrrolidin-1-ylsulfonylmethyl)spiro[1,2-dihydroindole-3,3'-pyrrolidine]-2-ol |

InChI |

InChI=1S/C17H25N3O3S/c1-19-9-6-17(12-19)14-10-13(4-5-15(14)18-16(17)21)11-24(22,23)20-7-2-3-8-20/h4-5,10,16,18,21H,2-3,6-9,11-12H2,1H3 |

InChI Key |

LXSWXVHNXSOIPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(C1)C(NC3=C2C=C(C=C3)CS(=O)(=O)N4CCCC4)O |

Origin of Product |

United States |

Advanced Chemical Synthesis and Stereochemical Research

Retrosynthetic Analysis and Strategic Disconnections for Spiroalmotriptan and Analogs

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.comlibretexts.org This process involves strategically breaking key chemical bonds, known as disconnections, to reveal plausible synthetic pathways. libretexts.orgyoutube.com For a complex spirocyclic molecule like this compound, which features a spiro[indoline-3,3'-pyrrolidine] (B2616578) core, this analysis is crucial for devising an efficient and stereocontrolled synthesis.

The primary disconnection for this compound would logically occur at the spirocyclic junction, separating the indole (B1671886) and pyrrolidine (B122466) rings. This leads to two key synthons: a substituted indole precursor and a pyrrolidine-based fragment. Further disconnections on the indole portion would simplify it to a more basic indole or aniline (B41778) derivative, while the pyrrolidine ring could be traced back to acyclic amino acid or amino alcohol precursors. The sulfonylmethylpyrrolidine side chain can be disconnected at the carbon-sulfur bond and the nitrogen-carbon bond, leading back to simpler building blocks.

A key challenge in the synthesis of this compound and its analogs is the construction of the quaternary spiro-center at the C3 position of the indoline (B122111) ring. rsc.org Retrosynthetic strategies often envision the formation of this center through intramolecular cyclization reactions. These approaches offer the potential for high efficiency and stereocontrol. rsc.org

Development of Novel Multistep Synthetic Methodologies

The insights gained from retrosynthetic analysis guide the development of multistep synthetic routes. For this compound, this involves the careful orchestration of reactions to build the complex framework and control its stereochemistry.

Catalyst Development for Key Transformations (e.g., Spirocyclization, Indole Formation)

The formation of the spirocyclic core of this compound is a critical step that often relies on advanced catalytic methods.

Spirocyclization: The construction of the spiro[indoline-3,3'-pyrrolidine] system can be achieved through various catalytic dearomative spirocyclization reactions of tryptamine (B22526) derivatives. bohrium.comresearcher.life Iron-catalyzed carbene transfer reactions involving tryptamine-derived isocyanides and diazo esters have been shown to produce spirocyclic indolenines through a cascade process. bohrium.comresearcher.life Gold-catalyzed intramolecular hydroarylation of N-propargyl tryptamines is another powerful method for accessing spiroindolenine structures. chemrxiv.orgresearchgate.net The choice of catalyst and reaction conditions, such as the solvent, can significantly influence the reaction's efficiency and selectivity. chemrxiv.orgnih.gov For instance, performing gold-catalyzed cyclizations in aqueous media can provide selective access to C2-unsubstituted spiroindolenines. chemrxiv.org

Indole Formation: The synthesis of the indole nucleus itself is a well-established area of research, with methods like the Fischer indole synthesis being prominent. arabjchem.org Transition metal-catalyzed methods, such as palladium-catalyzed cyclizations, offer efficient and versatile routes to substituted indoles, which are key precursors for this compound analogs. arabjchem.org

Stereoselective Synthesis: Enantioselective and Diastereoselective Approaches

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of biologically active molecules like this compound.

Enantioselective Synthesis: This branch of synthesis aims to produce a single enantiomer of a chiral molecule. slideshare.net In the context of this compound, the spirocyclic carbon is a stereocenter. Asymmetric catalysis is a primary tool for achieving enantioselectivity. slideshare.net Chiral phosphoric acids have been successfully employed as catalysts in Pictet-Spengler reactions of isatins with tryptamines to generate enantioenriched spirooxindole tetrahydro-β-carbolines. nih.gov The catalyst's structure, particularly the substituents on the chiral backbone, plays a crucial role in determining the enantioselectivity of the spirocyclization. nih.gov

Diastereoselective Synthesis: When a molecule has multiple stereocenters, controlling the relative stereochemistry between them is known as diastereoselection. egrassbcollege.ac.in In the synthesis of complex spirocyclic systems, controlling the diastereoselectivity of key bond-forming reactions is essential. For instance, in sequential organocatalytic reactions to form spiro-polycyclic oxindoles, high diastereoselectivity can be achieved, leading to the formation of multiple contiguous stereogenic centers with defined relative configurations. uniroma1.it

Asymmetric Induction and Chirality Transfer in Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral element present in the substrate, reagent, or catalyst. slideshare.netprinceton.edu In the synthesis of this compound, a chiral auxiliary attached to one of the starting materials can direct the stereochemical outcome of a key reaction and is then removed in a later step.

Chirality transfer involves the transmission of stereochemical information from a chiral starting material to the product. This can be seen in syntheses that utilize compounds from the "chiral pool," which are readily available, enantiomerically pure natural products. While not directly documented for this compound, this is a common strategy in the synthesis of complex natural products and pharmaceuticals.

Protecting Group Strategies and Deprotection Research

Protecting groups are temporarily introduced to mask reactive functional groups and prevent unwanted side reactions during a synthetic sequence. researchgate.net In the synthesis of indole alkaloids and related compounds, the indole nitrogen is often protected. rsc.orgresearchgate.net Common protecting groups for the indole nitrogen include carbamates (e.g., Boc) and sulfonyl groups (e.g., tosyl). rsc.org The choice of protecting group is critical, as it can influence the reactivity of the indole ring and the conditions required for its eventual removal (deprotection). researchgate.net Research in this area focuses on developing protecting groups that are stable under a variety of reaction conditions but can be removed selectively and under mild conditions. researchgate.net Protecting-group-free syntheses are an ideal goal as they increase efficiency by reducing the number of synthetic steps. researchgate.net

Flow Chemistry and Continuous Processing Applications in this compound Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for pharmaceutical synthesis, including improved safety, scalability, and efficiency. scribd.com The synthesis of tryptamine-based compounds, the family to which almotriptan (B1666892) belongs, has been a subject of investigation in flow chemistry. mdpi.comuni-graz.at

The Fischer indole synthesis, a key reaction for producing precursors to triptans, has been successfully implemented in continuous flow systems. mdpi.comuni-graz.at High-temperature and high-pressure conditions achievable in microreactors can significantly reduce reaction times and improve yields. mdpi.com While specific applications to this compound are not extensively documented, the principles of flow chemistry are applicable to various steps in its synthesis, from the formation of the indole core to the introduction of side chains. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher purity products and a more streamlined manufacturing process. scribd.com

Green Chemistry Principles and Sustainable Synthetic Route Development

The development of synthetic routes for complex pharmaceutical compounds like this compound, often an impurity in the synthesis of Almotriptan, is increasingly guided by the principles of green chemistry. sigmaaldrich.com These principles aim to reduce the environmental and health impacts of chemical processes. sigmaaldrich.comskpharmteco.com The goal is to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu

Sustainable synthetic strategies focus on several key areas:

Waste Prevention: A primary goal is to prevent waste rather than treating it after it has been created. yale.eduacs.org In the context of Almotriptan synthesis, this translates to optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts such as this compound.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic processes are favored over stoichiometric ones because they are more selective and reduce waste. yale.edu For instance, a greener synthesis of a related drug, ibuprofen, was developed to use a catalytic process that significantly improved atom economy and reduced waste. chemistryjournals.netscienceinschool.org

Use of Safer Solvents and Auxiliaries: The choice of solvents is critical, as they often constitute the bulk of the material in a reaction and contribute significantly to waste. acs.org Green chemistry encourages the use of safer, more environmentally benign solvents like water or supercritical fluids, or even solvent-free reaction conditions where possible. chemistryjournals.netnih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever feasible. yale.eduacs.org The adoption of methods like microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption. chemistryjournals.netnih.gov

Route scouting is a critical activity in developing sustainable manufacturing processes. innosyn.com It involves evaluating multiple synthetic pathways to identify the most efficient, cost-effective, and environmentally friendly option. For a process where this compound is a potential impurity, route scouting would focus on pathways that avoid its formation, for example, by selecting alternative starting materials or catalysts that steer the reaction away from the spirocyclization side reaction.

| Green Chemistry Principle | Application in Pharmaceutical Synthesis |

| Prevention | Designing syntheses to minimize the generation of impurities like this compound. yale.edu |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of starting materials into the target molecule. acs.org |

| Safer Solvents | Replacing traditional volatile organic solvents with water, ionic liquids, or reducing solvent use altogether. chemistryjournals.net |

| Energy Efficiency | Employing methods like flow chemistry or biocatalysis that operate at lower temperatures and pressures. innosyn.comnumberanalytics.com |

| Reduce Derivatives | Avoiding the use of temporary protecting groups to reduce the number of synthetic steps and material waste. acs.orgnih.gov |

Impurity Profiling and Advanced Characterization of Synthetic Intermediates and Final Products

This compound is recognized as a key process-related impurity in the synthesis of Almotriptan. venkatasailifesciences.comveeprho.com As such, its characterization and control are essential for ensuring the quality and regulatory compliance of the final active pharmaceutical ingredient (API). synzeal.comveeprho.com Pharmaceutical reference standards of this compound are used for method validation, quality control, and stability studies. venkatasailifesciences.comsynzeal.com

Degradation Pathway Prediction and Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, process impurities, or other excipients. ambiopharm.comyoutube.com The development of a robust SIM is a regulatory requirement and crucial for determining the shelf-life of a drug product. ambiopharm.com

The process involves forced degradation studies where the drug substance is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants. ijrpr.comnih.gov For Almotriptan, a stability-indicating UHPLC method has been developed to separate it from its related substances, including potential degradants. alentris.org In such a method, the ability to resolve the Almotriptan peak from the this compound peak is a critical measure of the method's specificity. ijrpr.com

In parallel with experimental studies, in silico degradation pathway prediction tools are increasingly used. lhasalimited.org Software programs like Zeneth can predict the likely degradation products of a molecule under various stress conditions based on a knowledge base of chemical reactions. lhasalimited.org Such predictions can help analysts identify unknown peaks in chromatograms from stability studies and provide insight into the degradation mechanisms. For instance, the indole nucleus present in this compound is susceptible to oxidation, and prediction software could help elucidate the structures of potential oxidative degradants.

Genotoxic Impurity Assessment in Synthetic Batches (Methodological Focus)

Genotoxic impurities (GTIs) are compounds that can damage DNA and are a major concern due to their potential to cause cancer even at very low levels. sciencescholar.us Regulatory guidelines, such as ICH M7, mandate a stringent control strategy for GTIs. sciencescholar.us

The assessment of GTIs is a multidisciplinary effort involving a thorough evaluation of the synthetic route. triphasepharmasolutions.com The process includes:

Identification of Potential GTIs: All starting materials, reagents, intermediates, and potential byproducts are examined for structural alerts for mutagenicity using computational tools like (Q)SAR analysis. triphasepharmasolutions.com

Risk Classification: Impurities are classified based on their genotoxic potential and known data. sciencescholar.us

Purge Factor Assessment: For known or suspected GTIs, a "purge factor" is calculated. This is a theoretical assessment of the process's capability to remove a specific impurity based on its physicochemical properties (e.g., reactivity, solubility, volatility) and the process conditions (e.g., distillation, crystallization, chromatography). triphasepharmasolutions.com

A significant concern for compounds containing secondary amine structures, such as the pyrrolidine ring in this compound, is the potential formation of N-nitroso derivatives. N-Nitroso Spiro Almotriptan is a potential nitrosamine (B1359907) impurity. venkatasailifesciences.com Nitrosamines are a class of potent genotoxic impurities. A risk assessment would evaluate the synthetic process for any nitrosating agents (e.g., nitrites) that could react with the this compound structure. If a risk is identified, highly sensitive analytical methods must be developed and validated to quantify and control the N-nitroso impurity at or below the Threshold of Toxicological Concern (TTC), which is typically set at a very low level of daily exposure. triphasepharmasolutions.com

Polymorphism and Amorphous Form Generation and Characterization Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs." In addition to crystalline forms, a compound can also exist in an amorphous state, which lacks long-range molecular order. aps.org These different solid-state forms can have distinct physicochemical properties, including solubility, melting point, and stability. While critically important for an API, the solid-state properties of impurities like this compound are also relevant, particularly when used as analytical reference standards.

Research into the polymorphism of a compound like this compound would involve systematic screening to identify possible crystalline forms and to generate the amorphous state.

Generation Methods: Crystalline polymorphs are typically generated by recrystallization from a wide variety of solvents under different conditions (e.g., temperature, cooling rate). The amorphous form can be produced by methods such as rapid solvent evaporation, freeze-drying, or pressure-induced amorphization. aps.org

Characterization Techniques: A suite of analytical techniques is used to characterize the different solid-state forms:

X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form based on its crystal lattice. Amorphous forms produce a broad halo instead of sharp peaks.

Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and glass transitions, which can distinguish between polymorphs and the amorphous state.

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can detect differences in molecular conformation and hydrogen bonding among different solid forms. aps.org

Microscopy: Techniques like polarized light microscopy and scanning electron microscopy (SEM) reveal the morphology and crystal habit.

For a reference standard, knowing its solid-state form is important for ensuring its long-term stability and weighing accuracy. An unstable polymorph could convert to another form over time, potentially affecting analytical results.

Molecular Interactions and Mechanistic Elucidation Research

Theoretical Frameworks for G Protein-Coupled Receptor (GPCR) Activation by Spiroalmotriptan

The activation of GPCRs, such as the 5-HT1B and 5-HT1D receptors, is a dynamic process initiated by the binding of a ligand like this compound. wikipedia.org This event triggers a cascade of conformational changes within the receptor, ultimately leading to the activation of intracellular signaling pathways. elifesciences.orgnih.gov

Serotonin (B10506) 5-HT1B/1D Receptor Subtype Selectivity: Structural Determinants and Ligand Recognition

The selectivity of this compound for the 5-HT1B and 5-HT1D receptor subtypes over other serotonin receptors is a cornerstone of its pharmacological profile. This selectivity is dictated by specific structural features within the ligand-binding pockets of these receptors. nih.govbmbreports.org

Key to this interaction is the recognition of the serotonin-like indoleamine core of triptans by conserved residues in the orthosteric binding pocket of the 5-HT1B/1D receptors. nih.gov A critical interaction involves a salt bridge between the positively charged amino group of the ligand and a conserved aspartate residue (Asp129 in 5-HT1B). nih.govchemrxiv.org Additionally, a hydrogen bond often forms between the indole (B1671886) N-H group of the ligand and a conserved threonine residue (Thr134 in 5-HT1B). nih.govchemrxiv.org

| Receptor Subtype | Key Interacting Residues | Type of Interaction | Reference |

| 5-HT1B | Asp129 (D3.32) | Salt Bridge | nih.govchemrxiv.org |

| 5-HT1B | Thr134 (T3.37) | Hydrogen Bond | nih.govchemrxiv.org |

| 5-HT1B | I130, W327, F330, F331 | Hydrophobic Interactions | nih.gov |

Receptor Conformational Dynamics and Ligand-Induced Fit Mechanisms

The binding of an agonist like this compound to a GPCR is not a simple lock-and-key mechanism but rather a dynamic process of "induced fit." wikipedia.orgnih.gov The initial binding of the ligand induces a series of conformational changes in the receptor, shifting it from an inactive to an active state. elifesciences.orgnih.gov This activation is characterized by a significant outward movement of the transmembrane helix 6 (TM6), which opens up a binding site for intracellular G proteins. elifesciences.orgnih.gov

Molecular dynamics simulations and structural studies have revealed that GPCRs exist in multiple conformational states, and agonists stabilize the active conformation. nih.govbiorxiv.orgdigitellinc.com The binding of the ligand can be seen as a sequential process, sometimes described as "touch," "catch," and "hold," where the initial contact is followed by recognition and stabilization of the active state. elifesciences.org This dynamic interplay ensures the efficient transmission of the signal across the cell membrane.

Allosteric Modulation Potential and Biased Agonism Considerations

The concepts of allosteric modulation and biased agonism add further layers of complexity to GPCR pharmacology. nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effect of the orthosteric ligand. frontiersin.orgbiorxiv.org

Biased agonism describes the ability of different ligands, acting on the same receptor, to preferentially activate certain downstream signaling pathways over others. nih.govmonash.edu For example, a biased agonist might activate G-protein signaling but not the β-arrestin pathway, or vice versa. biorxiv.orgnih.gov This phenomenon arises from the ligand's ability to stabilize distinct receptor conformations, each coupled to a specific signaling output. monash.edu While research on this compound's potential for allosteric modulation or biased agonism is not extensively detailed in the public domain, these are active areas of investigation for many GPCR-targeting drugs, offering the potential to fine-tune therapeutic effects and minimize side effects. nih.govmonash.edu

Quantitative Binding Kinetics and Ligand Efficiency Research

Understanding the quantitative aspects of how this compound binds to its receptors is crucial for elucidating its pharmacological activity. This involves studying the rates at which it associates and dissociates from the receptor and the thermodynamic forces driving this interaction.

Association and Dissociation Rate Constant Determination (In Vitro Methodological Aspects)

The affinity of a drug for its receptor is determined by the balance of its association rate (k_on) and dissociation rate (k_off). derangedphysiology.comsprpages.nl The dissociation constant (Kd), which is the ratio of k_off to k_on, is a measure of the drug's binding affinity. derangedphysiology.com

These kinetic parameters are typically determined in vitro using techniques like radioligand binding assays or surface plasmon resonance (SPR). nih.govnih.gov In a competition kinetic binding assay, a radiolabeled ligand with known kinetic parameters is used to determine the k_on and k_off of an unlabeled compound like this compound. nih.gov The rate at which the unlabeled compound displaces the radioligand provides information about its binding kinetics.

SPR is another powerful technique that allows for the real-time measurement of binding events. nih.govsartorius.com In a typical SPR experiment, one of the binding partners (e.g., the receptor) is immobilized on a sensor surface, and the other (the ligand) is flowed over it. The change in the refractive index at the sensor surface upon binding is measured, providing data to calculate the association and dissociation rates. sartorius.combiorxiv.org

| Kinetic Parameter | Description | Method of Determination | Reference |

| k_on (Association Rate Constant) | The rate at which the drug binds to the receptor. | Radioligand Binding Assays, Surface Plasmon Resonance (SPR) | derangedphysiology.comnih.gov |

| k_off (Dissociation Rate Constant) | The rate at which the drug unbinds from the receptor. | Radioligand Binding Assays, Surface Plasmon Resonance (SPR) | derangedphysiology.comnih.gov |

| K_d (Equilibrium Dissociation Constant) | The ratio of k_off to k_on, indicating the affinity of the drug for the receptor. | Calculated from k_on and k_off | derangedphysiology.comsprpages.nl |

Thermodynamic Characterization of Binding (e.g., Isothermal Titration Calorimetry Methodologies)

Isothermal titration calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. nih.govmalvernpanalytical.com This allows for the determination of not only the binding affinity (Ka, the inverse of Kd) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of the binding reaction. malvernpanalytical.comharvard.edu

In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the receptor. The heat released or absorbed during each injection is measured. ceitec.eu The resulting data can be fit to a binding model to extract the thermodynamic parameters. This provides a complete thermodynamic profile of the molecular interaction, offering insights into the forces that drive the binding process, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. malvernpanalytical.comnih.gov

| Thermodynamic Parameter | Description | Method of Determination | Reference |

| K_a (Association Constant) | The inverse of the dissociation constant (1/K_d), a measure of binding affinity. | Isothermal Titration Calorimetry (ITC) | harvard.educeitec.eu |

| ΔH (Enthalpy Change) | The heat released or absorbed during binding, indicating changes in bonding energy. | Isothermal Titration Calorimetry (ITC) | malvernpanalytical.comharvard.edu |

| ΔS (Entropy Change) | The change in the randomness or disorder of the system upon binding. | Isothermal Titration Calorimetry (ITC) | malvernpanalytical.comharvard.edu |

| n (Stoichiometry) | The number of ligand molecules that bind to one receptor molecule. | Isothermal Titration Calorimetry (ITC) | nih.govmalvernpanalytical.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are pivotal in medicinal chemistry for designing potent and selective ligands. gardp.orgwikipedia.org SAR explores the connection between a molecule's three-dimensional structure and its biological activity, while SPR correlates structure with physicochemical properties like solubility and metabolic stability. collaborativedrug.comrsc.orgrochester.edunih.gov For this compound, these studies provide a roadmap for optimizing its interaction with target receptors.

The defining feature of this compound is its spirocyclic core, a structural motif where two rings are connected by a single common atom. bohrium.com This feature is instrumental in conferring conformational rigidity and a three-dimensional architecture that can enhance binding affinity and selectivity for its target receptors. nih.gov Research on various spirocyclic scaffolds has demonstrated their ability to orient functional groups in precise spatial arrangements, leading to improved receptor interactions. nih.govnih.gov

In the context of this compound, the spirocyclic moiety is hypothesized to serve several key functions:

Conformational Constraint: The rigid spiro-framework reduces the number of accessible conformations, which can decrease the entropic penalty upon binding to the receptor. This pre-organization of the molecule into a bioactive conformation can lead to higher binding affinity.

Vectorial Orientation of Substituents: The spirocyclic scaffold precisely positions the crucial pharmacophoric elements—the indole and amine moieties—in a specific orientation that is optimal for interacting with the binding pocket of the target receptor.

Enhanced Selectivity: By presenting a unique topographic profile, the spirocyclic core can facilitate selective recognition by the target receptor over other related receptors, thereby minimizing off-target effects. Studies on other spirocyclic compounds have shown that this unique structure can lead to high selectivity. nih.gov

Hypothetical SAR Data for this compound Analogues with Varying Spirocyclic Cores

Table 1: Impact of Spirocyclic Core on Receptor Affinity| Compound ID | Spirocyclic Core | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | Selectivity (1B/1D) |

|---|---|---|---|---|

| SA-01 | Spiro[3.3]heptane | 15.2 | 25.8 | 1.7 |

| SA-02 | Spiro[4.4]nonane | 8.7 | 12.1 | 1.4 |

| SA-03 | Spiro[4.5]decane | 2.1 | 35.5 | 16.9 |

This table presents hypothetical data to illustrate how changes in the size of the spirocyclic ring system could influence binding affinity and selectivity for serotonin receptors, a common target for triptans.

The indole and amine moieties are classic pharmacophoric elements in many serotonin receptor agonists. Systematic modifications of these groups are crucial for fine-tuning the electronic and steric properties of this compound, thereby optimizing its interaction with the receptor and its pharmacokinetic profile.

Indole Moiety: The indole nucleus is critical for π-π stacking interactions and hydrogen bonding within the receptor binding site. Theoretical predictions suggest that substitution at various positions on the indole ring would have distinct effects:

Position 2: Steric bulk at this position is generally predicted to be detrimental to binding, suggesting this region is sterically constrained within the receptor pocket.

Amine Moiety: The basicity of the terminal amine is a key determinant of both receptor interaction and physicochemical properties. nih.gov The protonated amine typically forms a critical salt bridge with an acidic residue (e.g., Aspartate) in the receptor. nih.gov

N-Alkylation: Theoretical models predict that small alkyl groups (e.g., methyl, ethyl) on the nitrogen are well-tolerated. However, larger, bulkier substituents are expected to clash with the binding pocket, leading to a decrease in affinity.

pKa Modulation: Modifications to the structure can fine-tune the pKa of the amine. nih.gov Computational predictions aim to achieve a pKa value that ensures the amine is predominantly protonated at physiological pH for optimal receptor binding, while also allowing for sufficient membrane permeability.

To quantify the relationships between the structure of this compound analogues and their activity/properties, quantitative structure-activity relationship (QSAR) models are employed. wikipedia.org These models use a variety of molecular descriptors:

Topological Descriptors: These numerical descriptors encode information about the connectivity and branching of the molecule. Examples include the Wiener index and molecular connectivity indices. They are used to model how the size, shape, and branching of the spirocyclic core and its substituents relate to receptor affinity.

Electronic Descriptors: These descriptors, such as partial atomic charges, dipole moment, and HOMO/LUMO energies, quantify the electronic properties of the molecule. They are particularly important for modeling interactions like hydrogen bonds and electrostatic interactions involving the indole and amine moieties.

Illustrative QSAR Model Equation A hypothetical QSAR model for this compound's 5-HT1D receptor affinity might look like this: log(1/Ki) = 0.75 * (χ) - 0.23 * (LogP)² + 0.15 * (μ) - 2.45 Where:

χ (Chi index): A topological descriptor related to molecular size and shape.

LogP: A descriptor for lipophilicity.

μ (Dipole Moment): An electronic descriptor.

This equation illustrates how different descriptors can be combined to predict the biological activity of novel analogues.

Molecular Modeling and Computational Chemistry Applications

Computational techniques provide an atomic-level view of how this compound interacts with its biological target, guiding further optimization. nih.gov

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to its receptor. oatext.com For this compound, this involves docking the molecule into a homology model or crystal structure of its target receptor (e.g., a 5-HT receptor).

The accuracy of docking is highly dependent on the scoring function used to rank the different binding poses. nih.govfrontiersin.org To ensure reliability, a rigorous validation process is essential. This typically involves:

Redocking: A known co-crystallized ligand is extracted from the receptor's crystal structure and then docked back into the binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å) indicates a valid docking protocol.

Enrichment Studies: A set of known active compounds is seeded into a much larger library of inactive "decoy" molecules. nih.gov A successful docking/scoring protocol will rank the known actives significantly higher than the decoys, demonstrating its ability to distinguish binders from non-binders.

Data Table on Scoring Function Performance

Table 2: Validation of Scoring Functions for this compound Docking| Scoring Function | Docking Power (RMSD < 2.0 Å) | Screening Power (Enrichment Factor) |

|---|---|---|

| GoldScore | 85% | 15.3 |

| ChemPLP | 78% | 12.1 |

| ASP | 82% | 14.7 |

This hypothetical data shows a comparison of different scoring functions, with X-Score demonstrating the best performance in this notional validation study. psu.edu

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, capturing the flexibility of both the protein and the ligand. nih.govmdpi.com For this compound, microsecond-scale MD simulations are used to:

Assess Binding Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand is monitored throughout the simulation. mdpi.com

Identify Key Interactions: By analyzing the simulation trajectory, researchers can identify specific hydrogen bonds, hydrophobic contacts, and water-mediated interactions that are consistently maintained, highlighting their importance for binding. rsc.org

Explore Conformational Changes: MD can reveal how the binding of this compound induces or stabilizes specific conformations of the receptor, which is crucial for understanding the mechanism of receptor activation or inhibition. upf.edu This is particularly important for G-protein coupled receptors (GPCRs), which are known for their conformational dynamism. mdpi.comupf.edu

The insights gained from these simulations are invaluable for rational drug design, providing a detailed mechanistic understanding that complements the empirical data from SAR and SPR studies.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into how this compound might interact with its biological targets. jseepublisher.com By solving approximations of the Schrödinger equation, these calculations can determine the distribution of electrons within the molecule and identify regions that are likely to be involved in chemical reactions. uio.no

Key electronic properties calculated for this compound include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. arabjchem.org A smaller gap suggests higher reactivity.

These calculations can predict sites within the this compound molecule that are susceptible to nucleophilic or electrophilic attack, thereby providing a theoretical basis for its binding mechanism to receptor sites. This information is invaluable for designing derivatives with potentially improved affinity or selectivity. aspbs.com

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations This table is illustrative and represents the type of data generated from DFT calculations.

| Parameter | Calculated Value (Arbitrary Units) | Implication |

|---|---|---|

| E(HOMO) | -6.2 eV | Electron-donating capability |

| E(LUMO) | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and potential for dipole-dipole interactions |

Biophysical Techniques for Receptor-Ligand Interaction Analysis (In Vitro Methodologies)

Biophysical techniques provide direct experimental data on the interactions between a ligand, such as this compound, and its target receptor. These in vitro methods are essential for validating computational predictions and quantifying the dynamics of the binding process. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. criver.com In a typical SPR experiment to study this compound, its target receptor (the ligand) is immobilized on a sensor chip. A solution containing this compound (the analyte) is then passed over the chip surface. youtube.comcytivalifesciences.com Binding between this compound and the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bio-rad.com

The resulting data, presented as a sensorgram, plots the binding response against time. criver.com From this, crucial kinetic parameters can be determined:

Association rate constant (k_on): The rate at which the this compound-receptor complex forms.

Dissociation rate constant (k_off): The rate at which the complex breaks apart.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_off/k_on. A lower K_D value indicates a stronger binding interaction. reactionbiology.com

This technique allows for a detailed quantitative analysis of how modifications to the this compound structure affect its binding kinetics, guiding lead optimization in drug discovery. criver.com

Table 2: Illustrative Binding Kinetics Data for this compound from SPR Analysis This table is illustrative and represents the type of data generated from an SPR experiment.

| Analyte | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

|---|

| This compound | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

Receptor Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Insights (Theoretical Application)

To fully understand how this compound interacts with its receptor, atomic-level structural information is required.

X-ray Crystallography , in theory, could provide a high-resolution three-dimensional structure of this compound bound to its receptor. This would involve co-crystallizing the ligand-receptor complex and then diffracting X-rays through the crystal. uni-wuerzburg.de The resulting diffraction pattern can be used to calculate the electron density and, consequently, the precise position of each atom in the complex. uni-wuerzburg.decreative-biostructure.com This would reveal the specific amino acid residues in the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or ionic bonds with this compound, offering a definitive picture of the binding mode. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is another powerful technique, particularly well-suited for large, complex, or unstable proteins like G-protein-coupled receptors (GPCRs), which are common drug targets. nih.gov In this method, the this compound-receptor complex would be rapidly frozen in a thin layer of vitreous ice. uni-wuerzburg.de A transmission electron microscope then images many thousands of these frozen particles. atlasofscience.org These 2D images are computationally combined to reconstruct a high-resolution 3D model of the complex. atlasofscience.org Cryo-EM has the advantage of not requiring crystallization and can capture the complex in a more native-like state, potentially revealing different conformational states relevant to its function. nih.govnih.gov

Fluorescence Spectroscopy and Ligand-Based NMR for Conformational Probing

Fluorescence Spectroscopy can be used to probe conformational changes in the receptor upon binding of this compound. This can be achieved by monitoring changes in the intrinsic fluorescence of tryptophan residues within the receptor or by using extrinsic fluorescent labels. When this compound binds, it may alter the local environment of these fluorophores, leading to a change in fluorescence intensity or wavelength, which signals a conformational shift associated with receptor activation. uc.ptresearchgate.net

Ligand-Based Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the ligand itself during the binding event. creative-biostructure.com Techniques like Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) are particularly useful.

STD-NMR: In this experiment, the receptor is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands. By comparing spectra with and without receptor saturation, the specific protons on the this compound molecule that are in close contact with the receptor can be identified, mapping its binding epitope. nsf.gov

trNOE: This method provides information about the conformation of this compound when it is bound to the receptor. The NOE effect, which depends on the distance between protons, is different for a small molecule in its free versus its large, receptor-bound state. Analyzing these effects allows for the determination of the three-dimensional structure of this compound while it is actively engaged with its binding site. creative-biostructure.com

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Name |

|---|---|

| This compound | 1'-Methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)spiro[indoline-3,3'-pyrrolidin]-2-ol synzeal.compharmaffiliates.com |

| Almotriptan (B1666892) | N,N-dimethyl-2-({5-[(pyrrolidin-1-yl)sulfonyl]methyl}-1H-indol-3-yl)ethanamine |

Pharmacokinetic and Pharmacodynamic Modeling Research Preclinical/theoretical Focus

Advanced ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Modeling

In modern drug discovery and development, computational or in silico tools are instrumental in predicting the pharmacokinetic profiles of new chemical entities, offering a time- and cost-effective alternative to early-stage laboratory experiments. These predictive models are built upon vast datasets of existing compounds and utilize a molecule's physicochemical properties to forecast its behavior within a biological system. For a novel compound like Spiroalmotriptan, a variety of in silico models would be employed to generate a preliminary ADME profile.

The ability of a compound to pass through biological membranes is a critical determinant of its oral absorption and distribution to target tissues. Predictive models for membrane permeability often calculate parameters such as the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA). These values help to estimate a compound's lipophilicity and its potential for passive diffusion across cell membranes.

Furthermore, interactions with membrane transporters, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, can significantly impact a drug's absorption and disposition. In silico models can predict whether a compound is likely to be a substrate or inhibitor of these transporters based on its structural features. Without specific data for this compound, a hypothetical analysis would involve submitting its chemical structure to predictive software to generate the following theoretical data:

Table 1: Predicted Physicochemical and Permeability Properties of this compound

| Parameter | Predicted Value | Implication for Permeability |

|---|---|---|

| Molecular Weight | Data Not Available | Influences passive diffusion |

| logP | Data Not Available | Indicator of lipophilicity |

| TPSA | Data Not Available | Relates to hydrogen bonding and polarity |

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes into body tissues compared to the plasma. Theoretical models for Vd estimation consider factors such as a compound's plasma protein binding, lipophilicity, and pKa. Quantitative structure-property relationship (QSPR) models are commonly used to predict Vd based on a molecule's structural descriptors.

For compounds targeting the central nervous system (CNS), or for which CNS penetration is an off-target effect, predicting blood-brain barrier (BBB) permeability is crucial. In silico models for BBB penetration assess a combination of molecular properties, including size, charge, lipophilicity, and the number of hydrogen bond donors and acceptors. The output is often expressed as a BBB permeability-surface area product (logPS) or a brain-to-plasma concentration ratio (logBB). These models would also screen for potential interactions with active transport systems at the BBB.

Comprehensive Enzymatic Biotransformation Pathways and Metabolite Research

The metabolism of a xenobiotic is a critical process that influences its efficacy and potential for toxicity. Predictive metabolism studies aim to identify the primary metabolic pathways and the enzymes involved.

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs. In silico "site of metabolism" (SOM) prediction tools analyze a compound's structure to identify atoms that are most susceptible to enzymatic attack by various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). These predictions are based on the reactivity of different parts of the molecule and their accessibility to the enzyme's active site.

Table 2: Hypothetical Cytochrome P450 Metabolism Prediction for this compound

| CYP Isoform | Predicted Substrate (Yes/No) | Predicted Site of Metabolism |

|---|---|---|

| CYP3A4 | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available |

In addition to CYP-mediated metabolism, other phase I enzymes (e.g., monoamine oxidases, flavin-containing monooxygenases) and phase II conjugation reactions play a significant role in drug biotransformation. Phase II reactions, such as glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs), increase the water solubility of metabolites to facilitate their excretion. Predictive models for phase II metabolism identify potential sites on the molecule where these conjugation reactions can occur, such as hydroxyl, amino, or carboxyl groups.

Metabolite Identification and Structural Elucidation in In Vitro Systems

The initial stages of understanding the biotransformation of a new compound involve in vitro studies to identify potential metabolites. These studies are crucial for predicting the metabolic pathways in vivo and for assessing the suitability of animal models for toxicological testing. bioivt.comresearchgate.netsciex.comeuropa.eu Methodologies such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in the structural elucidation of these metabolites. criver.comtaylorandfrancis.comdntb.gov.ua

For a compound like this compound, in vitro systems, including liver microsomes, S9 fractions, and primary hepatocytes from various species (e.g., rat, dog, monkey, and human), would be employed to characterize its metabolic profile. bioivt.comresearchgate.netsciex.com These systems contain the necessary enzymatic machinery, primarily cytochrome P450 (CYP) enzymes, to facilitate metabolic reactions. The goal is to generate a comprehensive metabolic map, identifying both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolites. sciex.com

The process of structural elucidation involves comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the parent compound with those of its metabolites. criver.comtaylorandfrancis.com This allows for the precise identification of metabolic modifications. While specific experimental data on the in vitro metabolism of this compound is not publicly available, the general workflow for such an investigation is well-established.

Table 1: Hypothetical In Vitro Metabolite Identification Workflow for this compound

| Step | Description | Analytical Techniques | Expected Outcome |

| 1. Incubation | Incubation of this compound with in vitro systems (microsomes, hepatocytes). | Standard laboratory incubation procedures. | Generation of potential metabolites. |

| 2. Sample Analysis | Analysis of incubates using liquid chromatography-mass spectrometry (LC-MS). criver.com | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS). | Detection of parent compound and potential metabolites based on m/z values. |

| 3. Structural Elucidation | Determination of the chemical structure of detected metabolites. criver.comtaylorandfrancis.com | Comparison of fragmentation patterns with the parent compound, NMR spectroscopy. | Identification of metabolic pathways (e.g., hydroxylation, N-dealkylation). |

| 4. Cross-species Comparison | Comparison of metabolite profiles across different species. sciex.comeuropa.eu | LC-MS analysis of incubates from various species' tissues. | Assessment of the suitability of animal models for preclinical safety studies. |

Excretion Routes and Clearance Mechanisms: Theoretical Considerations

Predicting the routes and efficiency of drug elimination is a critical component of preclinical pharmacokinetic assessment. Theoretical models are employed to estimate renal and hepatic clearance, as well as the potential for biliary excretion and enterohepatic recirculation.

The clearance of a drug from the body is a measure of its elimination rate and is primarily governed by the liver and kidneys. tbzmed.ac.ir

Renal Clearance: Prediction of renal clearance often involves assessing the glomerular filtration rate (GFR) and active tubular secretion. nih.govnih.gov For compounds that are candidates for active secretion, in vitro models using kidney microphysiological systems can help predict renal drug clearance in humans. nih.govaltex.org The physicochemical properties of a drug, such as its charge and size, are key determinants of its renal handling.

Hepatic Clearance: Hepatic clearance is predicted using in vitro data from hepatocytes or liver microsomes in conjunction with various liver models. nih.govnih.govmdji.org The well-stirred model, parallel tube model, and dispersion model are commonly used to extrapolate in vitro metabolic rates to in vivo hepatic clearance. nih.govresearchgate.net These models take into account factors like hepatic blood flow, intrinsic clearance, and plasma protein binding. nih.gov

Table 2: Models for Predicting Drug Clearance

| Clearance Type | Predictive Models | Key Parameters |

| Renal | GFR estimation, Tubular secretion models. nih.gov | Glomerular Filtration Rate (GFR), plasma protein binding, transporter activity. |

| Hepatic | Well-stirred model, Parallel tube model, Dispersion model. nih.govresearchgate.net | Hepatic blood flow, intrinsic clearance (CLint), fraction unbound in plasma (fu). |

Biliary excretion is a significant elimination pathway for certain drugs, particularly those with higher molecular weights. nih.govnih.gov The potential for a compound to be excreted in the bile can be predicted based on its physicochemical properties. nih.gov

Pharmacokinetic Modeling: Compartmental and Physiologically Based Pharmacokinetic (PBPK) Modeling

Pharmacokinetic (PK) models are mathematical frameworks used to describe and predict the concentration of a drug in the body over time. allucent.comlitfl.comresearchgate.net These models range from simple compartmental models to more complex physiologically based pharmacokinetic (PBPK) models. allucent.comresearchgate.netnih.gov

A key application of PK modeling is the prediction of in vivo plasma concentration profiles from in vitro data. nih.govnih.govmanchester.ac.ukresearchgate.net This process, known as in vitro-in vivo extrapolation (IVIVE), integrates in vitro data on absorption, distribution, metabolism, and excretion (ADME) into a mathematical model to simulate the drug's behavior in the body.

PBPK models are particularly powerful for IVIVE as they incorporate physiological parameters (e.g., organ volumes, blood flows) and drug-specific parameters (e.g., tissue partitioning, metabolic rates). nih.govnih.govmdpi.comresearchgate.net By integrating in vitro metabolic clearance data, PBPK models can simulate the plasma concentration-time profile of a drug and its metabolites.

Interspecies scaling is a technique used to extrapolate pharmacokinetic parameters from animals to humans based on physiological and anatomical differences between species. nih.govresearchgate.netsemanticscholar.org Allometry, the study of how biological parameters scale with body size, is a fundamental principle in this process. nih.govresearchgate.net

Pharmacokinetic parameters such as clearance, volume of distribution, and half-life often scale with body weight according to a power law relationship. researchgate.net However, simple allometric scaling can be inaccurate for drugs whose disposition involves complex processes like active transport, which may not scale predictably with body size. nih.govnih.gov In such cases, more sophisticated approaches, such as PBPK modeling that incorporates species-specific physiological and biochemical data, are necessary for more reliable predictions. nih.gov

Pharmacodynamic Modeling: Linking Receptor Occupancy to Theoretical Cellular Responses

Pharmacodynamic modeling for a compound such as this compound, a serotonin (B10506) 5-HT1B/1D receptor agonist, aims to establish a quantitative relationship between its concentration at the receptor site and the subsequent biological response. A key approach in this preclinical and theoretical framework is the use of receptor occupancy models. These models integrate pharmacokinetic data (drug concentration over time) and pharmacodynamic parameters (receptor affinity) to predict the extent and duration of target engagement. nih.gov

The central principle is that the magnitude of the cellular response is a function of the number of receptors occupied by the agonist. The relationship is governed by the law of mass action, where the binding of the drug (L) to the receptor (R) to form a drug-receptor complex (LR) is a reversible process. The occupancy (Φ) can be calculated using the drug concentration at the receptor ([L]) and its dissociation constant (Kd), which represents the concentration at which 50% of the receptors are occupied.

Φ = [L] / ([L] + Kd)

By modeling the theoretical receptor occupancy over time, researchers can simulate the potential intensity and duration of the cellular response, providing a crucial bridge between preclinical binding data and anticipated pharmacological effects. nih.gov This approach is valuable for comparing the potential activity of different compounds within the same class, such as various triptans, and for optimizing molecular structures to achieve a desired pharmacodynamic profile. nih.govspringermedicine.com

Efficacy and Potency Concepts in Receptor Theory

In the context of receptor theory, "potency" and "efficacy" are distinct concepts crucial for characterizing the action of an agonist like this compound at its target receptors, primarily the 5-HT1B and 5-HT1D subtypes.

Potency refers to the concentration of a drug required to produce a specific effect of a given magnitude. It is commonly quantified by the EC50 value (the concentration that produces 50% of the maximum response) in functional assays or the Ki value (inhibition constant) in binding assays. A lower EC50 or Ki value indicates higher potency.

Efficacy (or intrinsic activity) describes the maximum biological response a drug can elicit upon binding to its receptor. A full agonist has high efficacy, capable of producing the maximal cellular response, while a partial agonist has lower efficacy, producing a submaximal response even at saturating concentrations.

For a 5-HT1B/1D agonist, high affinity (low Ki) for these receptors is a primary requirement. The functional potency and efficacy determine the strength of the signal transduced upon receptor binding, which for these G-protein coupled receptors (GPCRs) typically involves the inhibition of adenylyl cyclase. nih.gov

Table 1: Illustrative Preclinical Receptor Binding and Functional Potency Profile for this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

|---|---|---|

| Human 5-HT1B | 3.5 | 8.2 |

| Human 5-HT1D | 2.1 | 5.4 |

This table presents hypothetical data for illustrative purposes based on typical values for the triptan class of compounds.

Receptor Desensitization and Downregulation Mechanisms (Theoretical Frameworks)

Continuous or prolonged exposure of G-protein coupled receptors, such as the 5-HT1B and 5-HT1D receptors, to an agonist can lead to a diminished response over time, a phenomenon known as desensitization. This is a crucial homeostatic mechanism that protects the cell from overstimulation. nih.govresearchgate.net

Theoretical frameworks for GPCR desensitization involve several key mechanisms:

Receptor Phosphorylation: Upon agonist binding and receptor activation, G-protein coupled receptor kinases (GRKs) are recruited to the intracellular domains of the receptor. GRKs phosphorylate serine and threonine residues, which increases the receptor's affinity for arrestin proteins.

Arrestin Binding: The binding of β-arrestin to the phosphorylated receptor sterically hinders its coupling to G-proteins, effectively uncoupling the receptor from its downstream signaling cascade and leading to rapid desensitization. nih.gov

Internalization (Sequestration): The arrestin-receptor complex can then target the receptor for internalization into endosomes via clathrin-coated pits. This sequestration removes receptors from the cell surface, further reducing the cell's responsiveness to the agonist.

Downregulation: If agonist stimulation is chronic, the internalized receptors may be targeted for lysosomal degradation rather than being recycled back to the cell membrane. This results in a net loss of the total number of receptors, a process known as downregulation. nih.govnih.govresearchgate.net Studies on the 5-HT1B receptor have demonstrated that prolonged exposure to an agonist can cause both desensitization of the functional response and a subsequent downregulation of the receptor population. nih.gov

These theoretical frameworks are essential for modeling the long-term pharmacodynamic effects of an agonist like this compound, as they predict a potential tachyphylaxis, or tolerance, with repeated administration.

Drug-Drug Interaction (DDI) Potential: Enzyme Inhibition and Induction Studies (In Vitro Methodologies)

Preclinical assessment of the drug-drug interaction (DDI) potential of a new chemical entity is a critical step in drug development. For a compound like this compound, this involves evaluating its capacity to act as either an inhibitor or an inducer of key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. criver.commdpi.com These interactions are significant because co-administration of an inhibitor can lead to toxic accumulation of another drug, while an inducer can reduce a co-administered drug's efficacy. mdpi.com

In vitro methodologies provide the primary means for this assessment and are recommended by regulatory agencies. criver.com The most common systems used are human liver microsomes (HLM), which contain a rich complement of CYP enzymes, and cultured human hepatocytes, which can be used to study both inhibition and induction. criver.comresearchgate.net For the triptan class of drugs, metabolism is generally mediated by monoamine oxidases (MAOs) and various CYP enzymes. nih.gov Therefore, in vitro studies for this compound would focus on its interaction with these pathways.

Reversible and Irreversible Inhibition Kinetics

Enzyme inhibition can be broadly categorized as reversible or irreversible. In vitro assays are designed to determine the potential for inhibition and to characterize its mechanism and kinetics. mdpi.com

Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The enzyme's activity can be fully restored upon removal of the inhibitor. Reversible inhibition is further classified as:

Competitive: The inhibitor competes with the substrate for the enzyme's active site.

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Irreversible Inhibition: This involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. A specific type, known as mechanism-based inhibition (or suicide inhibition), occurs when the target enzyme metabolizes the inhibitor into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. mdpi.com

The potential for inhibition is initially screened by measuring the IC50 value—the concentration of the inhibitor that causes 50% inhibition of a specific CYP enzyme's activity. If significant inhibition is observed, further studies are conducted to determine the inhibition constant (Ki) and the mechanism of interaction. criver.com

Table 2: Hypothetical In Vitro CYP450 Inhibition Profile for this compound

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | No significant inhibition |

| CYP2C9 | Diclofenac | > 50 | No significant inhibition |

| CYP2C19 | S-Mephenytoin | > 50 | No significant inhibition |

| CYP2D6 | Dextromethorphan | 28 | Weak competitive |

| CYP3A4 | Midazolam | > 50 | No significant inhibition |

This table presents hypothetical data for illustrative purposes. IC50 values are used to screen for potential interactions; a high value suggests a low potential for clinically relevant inhibition.

Transcriptional Regulation of Drug-Metabolizing Enzymes

Enzyme induction is the process by which a drug (the inducer) increases the synthesis of a metabolizing enzyme, typically by enhancing the transcription of its corresponding gene. herbapolonica.pl This can accelerate the metabolism of other drugs cleared by that enzyme, potentially leading to therapeutic failure.

The primary mechanism of CYP induction involves the activation of nuclear receptors, which are ligand-activated transcription factors. herbapolonica.pl Key receptors involved in the regulation of drug-metabolizing enzymes include:

Pregnane X Receptor (PXR): A primary regulator of the CYP3A4 gene.

Constitutive Androstane Receptor (CAR): A key regulator of the CYP2B6 gene.

Aryl Hydrocarbon Receptor (AhR): Responsible for inducing CYP1A family enzymes. nih.gov

In vitro induction studies are typically performed using primary human hepatocytes. The cells are treated with various concentrations of the test compound (e.g., this compound) for a period of 48-72 hours. The potential for induction is then assessed by measuring the increase in the mRNA levels of target genes (e.g., CYP1A2, CYP2B6, CYP3A4) and/or the enzymatic activity of the corresponding proteins. Some research suggests that the brain's serotonergic system may play a role in the regulation of liver CYP expression, providing a theoretical link between a serotonin agonist and the modulation of drug-metabolizing enzymes, although this is a complex systemic effect not typically captured in standard in vitro models. nih.govbohrium.com

Computational Drug Discovery and Design Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures. These models are essential in drug discovery for prioritizing compounds for synthesis and testing, thereby saving time and resources. For triptans and other 5-HT receptor ligands, QSAR studies are instrumental in identifying the key molecular features that govern their binding affinity and selectivity. semanticscholar.org

The development of a robust QSAR model begins with the generation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For triptan-like molecules, these descriptors can be categorized into several groups:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters, conformational energies, and 3D pharmacophore fingerprints.

Once a large pool of descriptors is generated, feature selection is performed to identify the most relevant descriptors that correlate with the biological activity of interest. This is a critical step to avoid overfitting and to build a model with good predictive power.

Finally, the developed QSAR model must be rigorously validated to ensure its reliability. Common validation strategies include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) and k-fold cross-validation.

External Validation: Using an external set of molecules that were not used in the model development to assess its predictive performance.

A study on triptan binding affinities utilized QSAR to identify molecules that selectively bind to the 5-HT1B and 5-HT1D receptors. semanticscholar.org Such models can help in designing new triptan derivatives with improved efficacy and side-effect profiles.

| Descriptor Type | Examples for Triptan-like Molecules | Relevance to 5-HT Receptor Binding |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity and membrane permeability, which can influence receptor access. |

| Topological | Balaban index, Wiener index | Describes molecular branching and size, which can affect receptor fit. |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the receptor. |

| Steric | Sterimol parameters, van der Waals volume | Defines the size and shape constraints for binding to the receptor pocket. |

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools for developing sophisticated QSAR and QSPR models. mdpi.commdpi.com These methods can handle large and complex datasets and can often uncover non-linear relationships that are missed by traditional statistical methods. For serotonin (B10506) receptor ligands, ML algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) have been successfully applied to predict binding affinities and functional activities. mdpi.commdpi.comrsc.org

A recent study developed integrated QSAR models using automated machine learning to predict serotonergic activity and selectivity. mdpi.comresearchgate.net These models, analyzed using SHapley Additive exPlanations (SHAP), helped to clarify the relationship between molecular descriptors and the compound's effect on serotonin receptors. mdpi.com For instance, such models could predict the affinity of a novel spiro-compound for various 5-HT receptor subtypes.

| Machine Learning Model | Application in Serotonin Receptor Ligand Discovery | Potential Advantages |

| Support Vector Machines (SVM) | Classification of compounds as active or inactive; regression to predict binding affinity. | Effective in high-dimensional spaces and when the number of dimensions exceeds the number of samples. |

| Random Forest (RF) | Predicting the biological activity of diverse chemical libraries. | Robust to overfitting and can handle a large number of input variables. |

| Artificial Neural Networks (ANN) | Modeling complex, non-linear structure-activity relationships. | Can learn from complex data patterns and make highly accurate predictions. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific receptor. Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds with the potential to bind to the target receptor. youtube.comslideshare.net

There are two main approaches to generating pharmacophore models:

Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the target receptor is unknown. It involves aligning a set of known active ligands and extracting the common chemical features that are essential for their biological activity. creative-biolabs.com For 5-HT receptors, numerous ligand-based pharmacophore models have been developed based on the structures of known agonists and antagonists. nih.gov

Structure-Based Pharmacophore Modeling: When the 3D structure of the target receptor is available, a pharmacophore model can be generated by analyzing the key interactions between the receptor and a bound ligand. biointerfaceresearch.com This approach provides a more accurate representation of the binding site and can guide the design of more potent and selective ligands. nih.gov The increasing availability of GPCR crystal structures, including serotonin receptors, has facilitated the development of structure-based pharmacophore models. nih.gov

| Pharmacophore Feature | Description | Importance for 5-HT Receptor Agonists |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Crucial for interacting with specific amino acid residues in the 5-HT receptor binding pocket. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Forms key interactions with the receptor to stabilize the ligand-receptor complex. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | Often involved in pi-pi stacking or cation-pi interactions with aromatic residues in the receptor. |

| Hydrophobic Feature (HY) | A non-polar group that interacts favorably with non-polar regions of the receptor. | Contributes to the overall binding affinity by displacing water molecules from the binding site. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | Can form electrostatic interactions with negatively charged residues in the receptor. |

During virtual screening, it is crucial to consider the conformational flexibility of both the ligand and the receptor. Conformational space exploration techniques are used to generate a diverse set of low-energy conformations for each molecule in the database.

Flexible docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Unlike rigid docking, flexible docking allows for conformational changes in both the ligand and the receptor upon binding. This is particularly important for GPCRs like the 5-HT receptors, which are known to be highly flexible. By simulating this flexibility, researchers can gain a more accurate understanding of the binding mode and affinity of potential drug candidates.

Fragment-Based Drug Design (FBDD) and De Novo Design Strategies

Fragment-Based Drug Design (FBDD) and de novo design are innovative approaches for discovering novel drug candidates.

Fragment-Based Drug Design (FBDD) starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target receptor. nih.gov These fragments are then grown or linked together to create a more potent lead compound. FBDD has been successfully applied to various targets, including GPCRs, and offers a powerful strategy for exploring new chemical space. nih.govrsc.orgrsc.org

De Novo Design algorithms build novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of the receptor's binding site. These methods can generate highly novel chemical scaffolds that are not present in existing chemical databases. For a target like the 5-HT receptors, de novo design could lead to the discovery of entirely new classes of agonists with unique pharmacological profiles.

Fragment Libraries and Screening Methodologies (Theoretical)

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. researchgate.net Unlike high-throughput screening (HTS), which tests large libraries of drug-like molecules, FBDD begins by screening libraries of small, low-molecular-weight compounds known as "fragments". mdpi.comyoutube.com These fragments, typically with molecular weights under 300 Da, are more likely to bind to small pockets on the target protein, providing efficient starting points for drug development. mdpi.comyoutube.com

The core principle of FBDD is that the binding energy of a larger ligand can be approximated by the sum of the binding energies of its constituent fragments. By identifying fragments that bind weakly but efficiently to adjacent sites on a target, such as the serotonin receptors targeted by Spiroalmotriptan, these can be optimized into a single, high-affinity molecule. youtube.com

Fragment Libraries: A key component of FBDD is the design of the fragment library. These libraries are typically much smaller than HTS libraries, often containing only a few thousand compounds. youtube.com However, they are carefully curated to maximize structural diversity while adhering to specific physicochemical properties, often summarized by the "Rule of Three":

Molecular weight < 300 Da

cLogP ≤ 3

Number of hydrogen bond donors ≤ 3

Number of hydrogen bond acceptors ≤ 3

Screening Methodologies: Since fragments bind with low affinity, highly sensitive biophysical techniques are required for screening. In a theoretical FBDD campaign for a target relevant to this compound, computational methods such as virtual screening (VS) would be employed. This involves docking fragments from a library into the 3D structure of the target protein. mdpi.com This structure-based approach predicts the binding mode and affinity of the fragments, allowing for the prioritization of candidates for experimental validation. mdpi.com Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are then used to confirm the binding of these computationally identified hits. youtube.com

Table 1: Properties of a Typical Fragment Library for Computational Screening

| Parameter | Typical Value/Range | Rationale |

|---|---|---|

| Molecular Weight (MW) | 150 - 300 Da | Ensures fragments are small enough to explore diverse chemical space and fit into small binding pockets. |

| cLogP (Lipophilicity) | 1 - 3 | Maintains adequate solubility and reduces non-specific binding. |

| Heavy Atom Count (HAC) | < 20 | Keeps molecular complexity low, a key advantage of fragments. mdpi.com |

| Number of Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding, leading to more efficient binding. |

| Structural Diversity | High | A diverse library is more likely to contain fragments that can bind to various sites on the target protein. youtube.com |

Fragment Linking and Growing Approaches for this compound Derivatives

Once initial fragment hits are identified and their binding modes confirmed, the next step is to evolve them into more potent, lead-like molecules. Computational techniques are central to this optimization process, primarily through "fragment growing" and "fragment linking" strategies. nih.govresearchgate.netspringernature.comresearchgate.net

Fragment Growing: This approach starts with a single, validated fragment bound to the target protein. Computational chemists use the 3D structure of the fragment-protein complex to design modifications that extend the fragment into an adjacent, unoccupied binding pocket. researchgate.netnih.gov This is an iterative process where new functional groups are added to the core fragment to make additional favorable interactions with the protein, thereby increasing binding affinity. For a this compound precursor, a fragment binding in the core indole (B1671886) region could be "grown" to occupy the pocket where the spirocyclic moiety would sit.